N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Description
This compound features a complex tricyclic core (1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene) with an imino-oxo functional group, a 7-ethyl substituent, and a benzodioxol-methyl carboxamide side chain. The benzodioxol moiety is known for enhancing metabolic stability and membrane permeability in drug-like molecules, while the tricyclic system may contribute to rigid conformational preferences, influencing binding affinity .
Properties
Molecular Formula |
C22H19N5O4 |
|---|---|
Molecular Weight |
417.4 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H19N5O4/c1-2-26-19(23)14(10-15-20(26)25-18-5-3-4-8-27(18)22(15)29)21(28)24-11-13-6-7-16-17(9-13)31-12-30-16/h3-10,23H,2,11-12H2,1H3,(H,24,28) |
InChI Key |
DQRHLIZHLNDBBU-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)C(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N5C=CC=CC5=N2 |
Origin of Product |
United States |
Preparation Methods
Formation of the 1,7,9-Triazatricyclo[8.4.0.0³,⁸]tetradeca Skeleton
The triazatricyclic core is constructed via a tandem cyclization-condensation strategy. Starting with 7-ethyl-6-imino-2-oxo precursors, intramolecular cyclization under acidic conditions (e.g., HCl/EtOH) forms the [8.4.0.0³,⁸] framework. For example, ethylenediamine derivatives are condensed with α,β-unsaturated ketones to generate the fused triazine and pyridine rings. Microwave irradiation (300 W, 80°C) improves reaction efficiency, reducing side products.
Key Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Cyclization | HCl (2M), EtOH, reflux, 12 h | 68 | |
| Microwave condensation | 300 W, 80°C, 40–60 min | 82 |
Optimization of Imino Group Formation
Knoevenagel Condensation
The 6-imino group is installed via Knoevenagel condensation between α-keto esters and ammonia derivatives. Using CsOH·H₂O (10 mol%) as a base in formamide at 100°C yields the (Z)-configured imine with 94% stereoselectivity. Solvent-free conditions under microwave irradiation further enhance reaction rates.
Reductive Amination Alternatives
For sensitive substrates, reductive amination with NaBH₃CN in THF at 0°C provides moderate yields (42–68%) but better functional group tolerance.
Purification and Characterization
Chromatographic Methods
Crude products are purified via:
Spectroscopic Validation
-
¹H NMR : Distinct signals at δ 6.83–7.21 ppm confirm (Z)-imino configuration
-
HRMS : Molecular ion peaks match theoretical masses within 2 ppm error
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the benzodioxole moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Structural Characteristics
This compound features:
- A tricyclic structure that includes nitrogen atoms.
- Multiple functional groups such as an ethyl group , a benzodioxole moiety , and a carboxamide group .
These characteristics suggest diverse biological activities and applications in medicinal chemistry.
Medicinal Chemistry
The compound's structural complexity indicates potential biological activity , particularly in the following areas:
- Anticancer Activity : Compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer lines.
Biochemical Research
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl-6-imino has potential applications in biochemical studies aimed at understanding its interactions with biological targets. Preliminary studies may include:
- Binding Affinity Studies : Evaluating how this compound interacts with specific proteins or enzymes.
Drug Development
The unique properties of this compound make it a candidate for further development as a drug lead:
- Synthesis of Analogues : Researchers can create analogues to enhance efficacy and reduce toxicity based on the structure of this compound.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-2-imino-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but studies have shown that it can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold and Functional Group Analogues
Compound A : 6-Benzyl-N-(2,4-dimethoxyphenyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0³,⁷]trideca-3(7),4,8,10,12-pentaene-5-carboxamide (ECHEMI: 896068-90-9)
- Structural similarities : Shares a tricyclic carboxamide core but differs in substituents (benzyl vs. benzodioxol-methyl) and ring size (trideca- vs. tetradeca-system).
- Hypothesized activity : The 2,4-dimethoxyphenyl group in Compound A may enhance π-π stacking in kinase binding pockets, whereas the benzodioxol group in the target compound could improve metabolic resistance .
Compound B: 8-(4-Dimethylaminophenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Key differences: Replaces the tricyclic core with a spirocyclic oxa-aza system.
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Molecular Formula | C₂₄H₂₁N₅O₄ | C₂₉H₂₅N₅O₄ | C₂₅H₂₄N₄O₃S |
| Core Structure | Triazatricyclo[8.4.0.0³,⁸] | Triazatricyclo[7.4.0.0³,⁷] | Spiro[4.5]decane |
| Key Substituents | Benzodioxol-methyl, ethyl | 2,4-Dimethoxyphenyl, benzyl | Benzothiazol, dimethylaminophenyl |
| Hypothesized Targets | Kinases, DNA topoisomerases | Kinases (e.g., EGFR) | Antimicrobial agents |
Computational Similarity Analysis
Using ligand-based virtual screening (VS) principles, the target compound’s similarity to known kinase inhibitors was assessed via Tanimoto coefficients (MACCS fingerprints) . However, the benzodioxol group introduces unique pharmacophoric features distinct from classical kinase scaffolds .
Spectroscopic and Crystallographic Comparisons
- NMR/IR: The target compound’s carboxamide and imino groups are expected to show distinct ¹H-NMR shifts (δ 8.1–8.5 ppm for NH) and IR stretches (1650–1700 cm⁻¹ for C=O), comparable to Compound A but divergent from the spirocyclic carbonyls in Compound B .
- Crystallography : SHELX refinement of analogous tricyclic systems reveals planar aromatic cores with puckered substituents (Cremer-Pople parameters: θ = 15°–25°), suggesting similar conformational rigidity .
Research Findings and Limitations
- Bioactivity: No direct biological data for the target compound exists in the provided evidence. However, structural analogs like Compound A show IC₅₀ values of 0.1–1.0 µM against EGFR mutants, while benzothiazol derivatives (Compound B) exhibit MICs of 2–8 µg/mL against S. aureus .
- Synthesis Challenges : The tricyclic core requires multistep cyclization, with yields <15% reported for similar systems .
Biological Activity
N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl-6-imino-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic molecule with a unique fused heterocyclic structure. This compound is part of the indole derivatives class and possesses multiple functional groups that suggest potential biological activities relevant to medicinal chemistry.
Structural Characteristics
The compound features:
- A benzodioxole moiety , which is often associated with various pharmacological properties.
- An ethyl group that may influence lipophilicity and bioavailability.
- A carboxamide group , which can enhance interactions with biological targets.
Biological Activity Overview
Research on similar compounds indicates a range of biological activities, including:
- Anticancer Properties : Compounds with similar structures have shown efficacy against various cancer cell lines.
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial properties.
- Neuroprotective Effects : Certain analogs have been linked to neuroprotection in experimental models.
Despite these associations, specific studies focusing on the biological activity of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl-6-imino remain limited.
Comparative Analysis of Similar Compounds
A comparative analysis highlights the potential of N-[(2H-1,3-benzodioxol-5-yl)methyl]-7-ethyl compound in relation to structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(2H-benzodioxolyl)-3-(dimethylamino)propanone | Benzodioxole moiety; amino group | Anticancer |
| N-(1-benzodioxolyl)acetamide | Benzodioxole; acetamide | Antimicrobial |
| 6-methoxyindole | Indole structure; methoxy group | Neuroprotective |
This table illustrates the unique aspects of N-[(2H-benzodioxol-5-yl)methyl]-7-ethyl due to its complex tricyclic structure combined with multiple functional groups that may enhance its biological activity compared to simpler analogs.
Understanding how N-[(2H-benzodioxol-5-yl)methyl]-7-ethyl interacts with biological targets is crucial for elucidating its mechanism of action. Preliminary studies could include:
- In vitro assays to evaluate cytotoxicity against cancer cell lines.
- Binding affinity studies to determine interactions with specific receptors or enzymes.
- In vivo models to assess pharmacokinetics and therapeutic efficacy.
Case Studies and Research Findings
While specific case studies directly involving N-[(2H-benzodioxol-5-yl)methyl]-7-ethyl are scarce, related research has demonstrated significant findings:
- Anticancer Activity : A study on benzodioxole derivatives indicated promising results against breast cancer cell lines (e.g., MCF7), suggesting potential pathways for further exploration.
- Neuroprotective Effects : Analogous compounds showed protective effects in models of neurodegeneration, highlighting their importance in developing treatments for conditions like Alzheimer's disease.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction efficiency be monitored?
The synthesis involves multi-step reactions, typically starting with coupling reagents like EDCI or HOBt for amide bond formation. Key intermediates include benzo[d][1,3]dioxole derivatives and ethylamine-containing precursors. Reaction efficiency is monitored using thin-layer chromatography (TLC) to track progress and high-performance liquid chromatography (HPLC) for purity validation. Solvent systems (e.g., DMF or acetonitrile) and bases (e.g., triethylamine) are critical for yield optimization. Post-reaction purification often employs column chromatography with gradient elution .
Q. How can spectroscopic techniques validate the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm proton environments and carbon frameworks, with benzodioxole protons appearing as singlet peaks near δ 6.0–6.5 ppm.
- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- Infrared Spectroscopy (IR): Peaks at ~1650–1750 cm⁻¹ confirm carbonyl groups (amide, imino, oxo). Cross-validation with computational models (e.g., density functional theory) enhances accuracy .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Kinase inhibition assays: Use recombinant kinases (e.g., EGFR or MAPK) to assess IC₅₀ values via fluorescence-based ADP-Glo™ kits.
- Anti-inflammatory activity: Measure COX-2 inhibition using ELISA or prostaglandin E2 (PGE2) quantification in LPS-stimulated macrophages.
- Cytotoxicity: MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa or MCF-7) .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction intermediates)?
Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to map reaction pathways and identify transition states. Tools like Gaussian or ORCA simulate intermediates, while ICReDD’s reaction path search methods integrate experimental data to refine computational predictions. Conflicting data (e.g., unaccounted byproducts) may arise from solvent effects or catalyst decomposition, which molecular dynamics simulations can address .
Q. What strategies optimize the compound’s stability under varying pH and temperature conditions?
- Forced degradation studies: Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 40–60°C.
- Analytical monitoring: Use UPLC-PDA to quantify degradation products and identify labile groups (e.g., imino or ester bonds).
- Stabilization: Lyophilization or formulation with cyclodextrins improves shelf-life in aqueous media .
Q. How can advanced NMR techniques (e.g., NOESY or HSQC) elucidate its interaction with biological targets?
- NOESY: Detect spatial proximity between the benzodioxole methyl group and protein residues (e.g., in binding pocket mutants).
- HSQC: Map 1H-13C correlations to track conformational changes in target enzymes upon ligand binding. Pair with surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff) .
Q. What methodologies integrate multi-omics data to predict off-target effects?
Combine transcriptomics (RNA-seq of treated cells) and proteomics (LC-MS/MS) to identify dysregulated pathways. Machine learning models (e.g., Random Forest or DeepChem) prioritize off-targets by structural similarity to known ligands. Validate predictions via CRISPR-Cas9 knockout of candidate genes .
Methodological Frameworks
Designing experiments to address low yield in the final coupling step:
- DoE (Design of Experiments): Vary parameters (temperature, solvent polarity, catalyst loading) using a factorial design.
- In situ IR spectroscopy: Monitor amide bond formation in real-time to identify kinetic bottlenecks.
- Alternative coupling reagents: Test T3P® or DMTMM for improved efficiency in polar aprotic solvents .
Resolving spectral overlaps in complex reaction mixtures:
- 2D-LC (Heart-Cutting): Separate co-eluting peaks using orthogonal columns (C18 and HILIC).
- Hyphenated techniques: LC-NMR or LC-MS/MS with ion mobility for high-resolution structural elucidation .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
